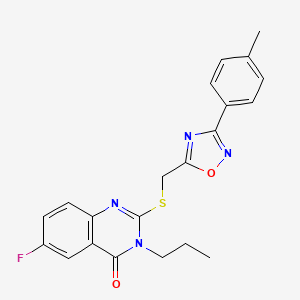
6-fluoro-3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound known for its potential applications in medicinal chemistry and pharmacology. Structurally, it consists of a quinazolinone core substituted with a fluoro group at the 6-position, a propyl chain at the 3-position, and a 3-(p-tolyl)-1,2,4-oxadiazole moiety linked via a thioether bridge. This configuration gives the compound unique chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach begins with the functionalization of the quinazolinone scaffold, followed by introduction of the fluoro, propyl, and oxadiazole moieties through sequential nucleophilic substitutions and condensation reactions. Solvent systems such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and catalysts like triethylamine are often employed to enhance reaction efficiency.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized through the use of continuous flow reactors and high-throughput screening techniques. Process optimization includes control of reaction temperature, pressure, and time to maximize yield and purity. The production process may also incorporate purification steps such as crystallization or column chromatography to achieve the desired compound quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative processes, often facilitated by reagents like hydrogen peroxide or metal oxides.
Reduction: : Reductive reactions may involve agents like lithium aluminum hydride, affecting specific moieties like the oxadiazole ring.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, especially involving the fluoro and thioether groups.
Common Reagents and Conditions
Oxidation: : Reagents include potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: : Common reducing agents are sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: : Conditions often involve polar aprotic solvents like acetonitrile and bases such as potassium carbonate or sodium hydroxide.
Major Products
The reactions yield various derivatives, depending on the reagents and conditions. Oxidation may lead to sulfoxides or sulfones, reduction to alcohols or amines, and substitutions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In organic synthesis, 6-fluoro-3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one serves as an intermediate for the development of more complex molecules and potential pharmacophores.
Biology
The compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to modulate specific biological pathways makes it a candidate for drug discovery and development.
Medicine
Preclinical studies focus on its efficacy and safety profiles in treating various conditions, such as cancers, bacterial infections, and inflammatory disorders. Its unique structural features offer potential advantages over existing therapies.
Industry
In industrial applications, the compound's stability and reactivity profile make it suitable for the development of specialty chemicals and materials. It may also be used as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism by which 6-fluoro-3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: : It may inhibit specific enzymes involved in disease processes, such as kinases or oxidases.
Receptor Modulation: : The compound can act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
Gene Expression: : It may influence gene expression through interaction with transcription factors or epigenetic modifications.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-((methylthio)quinazolin-4(3H)-one): : Similar structural features but lacking the propyl and oxadiazole groups.
3-Propyl-4(3H)-quinazolinone: : Shares the quinazolinone core and propyl chain but lacks fluorine and oxadiazole substitution.
p-Tolyl-1,2,4-oxadiazole derivatives: : Variations in the side chains and core structures, influencing biological activity.
Unique Features
The combination of fluorine, propyl, and oxadiazole groups in 6-fluoro-3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one imparts distinct physicochemical and biological properties. Its unique reactivity profile and potential biological activities differentiate it from other compounds in the same class, making it a subject of interest for further research and development.
This thorough exploration of this compound covers the key aspects of its synthesis, reactions, applications, and mechanism of action. This compound’s potential continues to be an intriguing subject for scientific inquiry.
Properties
IUPAC Name |
6-fluoro-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-3-10-26-20(27)16-11-15(22)8-9-17(16)23-21(26)29-12-18-24-19(25-28-18)14-6-4-13(2)5-7-14/h4-9,11H,3,10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVFVAVHVYENIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
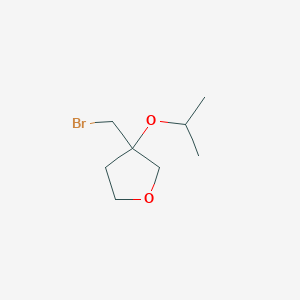
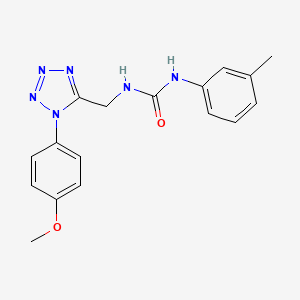
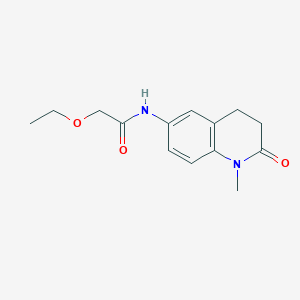
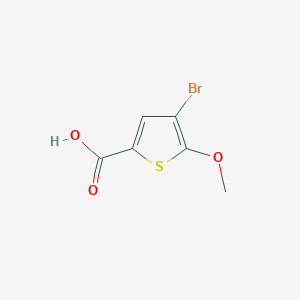
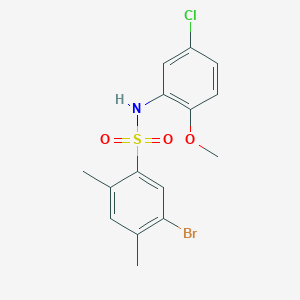
![2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2372130.png)
![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2372131.png)
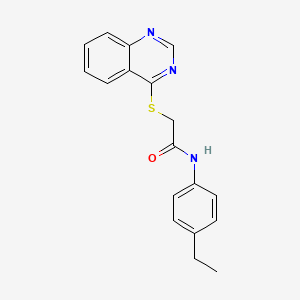
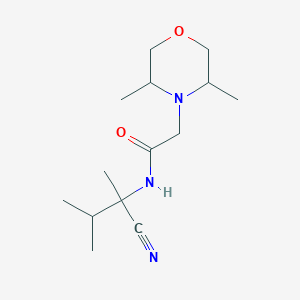
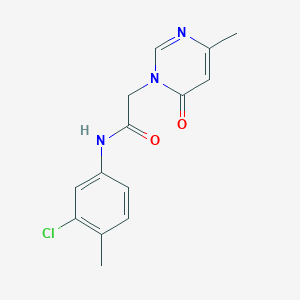
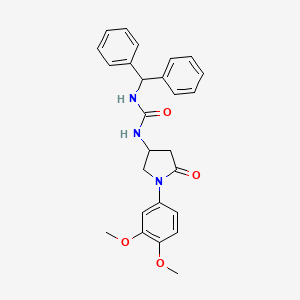
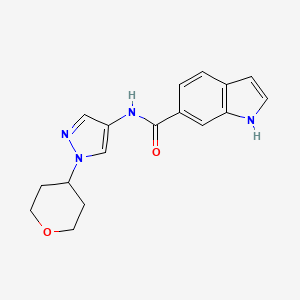
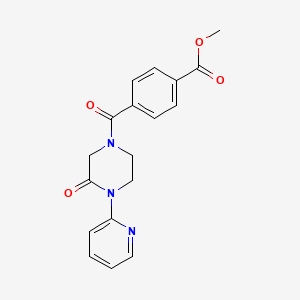
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2372143.png)
